N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-22-15-5-4-11(6-13(15)17)16(21)18-8-12-7-14(10-2-3-10)20-9-19-12/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHHQCSUHYVDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the cyclopropylpyrimidine moiety: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the benzamide group:
Introduction of the fluoro and methoxy groups: These functional groups can be introduced through selective fluorination and methoxylation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions, to yield different derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, focusing on its biological activity, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of pyrimidine can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
This compound's structural features suggest potential antimicrobial activity. Compounds containing pyrimidine rings have been reported to exhibit effectiveness against a range of bacterial and fungal pathogens. The proposed mechanism includes disruption of microbial cell membranes or interference with nucleic acid synthesis .
Neuroprotective Effects
Emerging studies suggest that similar compounds may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized a series of benzamide derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial efficacy of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives (B1 and B8)
Structural Differences :
- Core Heterocycle : B1 and B8 () contain a benzimidazole core, whereas the target compound features a pyrimidine ring. Benzimidazoles are associated with proton pump inhibition and antimicrobial activity, while pyrimidines are often linked to nucleotide mimicry and kinase modulation.

- Substituents : B1 has a 4-methoxyaniline group, and B8 includes an acetamide-linked phenyl group. The target compound’s benzamide and cyclopropyl-pyrimidine substituents may offer distinct hydrogen-bonding and steric effects.
Pyrazolo[3,4-d]pyrimidine Derivatives (Example 53, )
Structural Differences :
- Core : Example 53 contains a pyrazolo[3,4-d]pyrimidine fused ring system, contrasting with the simpler pyrimidine in the target compound.
- Substituents: Example 53 includes a fluorophenyl-chromen-2-yl group and an isopropylbenzamide.
Physicochemical Properties :
- Example 53 has a higher molecular weight (589.1 g/mol) compared to the target compound (estimated ~350–400 g/mol), which could influence bioavailability and blood-brain barrier penetration .
Pyrrolo[3,2-d]pyrimidine Derivatives ()
Structural Differences :
- Core: The pyrrolo[3,2-d]pyrimidine core in introduces a bicyclic system, differing from the monocyclic pyrimidine in the target compound.
- Substituents : Chloro, methoxy, and acetamide groups dominate in ’s compounds. The target compound’s fluorine and cyclopropyl groups may reduce toxicity and improve selectivity.
Key Comparative Data Table
Research Findings and Implications
- Substituent Positioning: highlights that methyl group placement on aromatic rings significantly impacts carcinogenicity and protein binding. For the target compound, the 3-fluoro-4-methoxy arrangement may optimize target affinity while minimizing off-target interactions .
- Synthetic Feasibility : The target compound’s structure avoids complex fused systems (e.g., ), enabling scalable synthesis and structural diversification .
- Biological Activity: While direct activity data for the target compound is unavailable, pyrimidine analogs (e.g., kinase inhibitors) often exhibit IC50 values in the nanomolar range. Comparative studies with benzimidazoles () suggest the target compound may excel in scenarios requiring nucleotide mimicry .
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C16H19FN4O2
- Molecular Weight : 318.35 g/mol
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cellular signaling pathways. This compound has been shown to interact with the ERK1/2 pathway, which is crucial in the regulation of cell proliferation and survival.
Inhibition of ERK1/2 Kinases
Research indicates that this compound acts as a selective inhibitor of ERK1/2 kinases. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells, making it a candidate for cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines, this compound demonstrated potent anticancer effects. The compound was administered at varying concentrations, leading to a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability and a half-life suitable for therapeutic use, suggesting potential for clinical application in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

